molecular formula C15H12N2Se B12152191 4,5-Diphenyl-1,3-selenazol-2-amine CAS No. 7496-79-9

4,5-Diphenyl-1,3-selenazol-2-amine

Katalognummer: B12152191
CAS-Nummer: 7496-79-9
Molekulargewicht: 299.24 g/mol
InChI-Schlüssel: HRBZDTQMKWBAGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diphenyl-1,3-selenazol-2-amine is an organoselenium compound characterized by a five-membered ring containing selenium and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-1,3-selenazol-2-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis . The reaction conditions often require equimolar amounts of the reactants and are carried out under controlled temperatures to ensure the formation of the desired selenazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Diphenyl-1,3-selenazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the selenium atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require nucleophiles like thiols or amines under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide yields selenoxides, while reduction with sodium borohydride regenerates the parent selenide compound.

Wissenschaftliche Forschungsanwendungen

4,5-Diphenyl-1,3-selenazol-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organoselenium compounds.

    Biology: The compound exhibits potential antioxidant properties, making it a candidate for studying oxidative stress and related biological processes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It can be used in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4,5-Diphenyl-1,3-selenazol-2-amine involves its interaction with cellular redox systems. The selenium atom in the compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Diphenyl-1,3-thiazol-2-amine: Similar structure but contains sulfur instead of selenium.

    4,5-Diphenyl-1,3-oxazol-2-amine: Contains oxygen instead of selenium.

    4,5-Diphenyl-1,3-imidazol-2-amine: Contains two nitrogen atoms in the ring.

Uniqueness

4,5-Diphenyl-1,3-selenazol-2-amine is unique due to the presence of selenium, which imparts distinct redox properties compared to its sulfur, oxygen, and nitrogen analogs. These properties make it particularly valuable in applications requiring redox activity, such as antioxidant research and potential anticancer therapies .

Eigenschaften

CAS-Nummer

7496-79-9

Molekularformel

C15H12N2Se

Molekulargewicht

299.24 g/mol

IUPAC-Name

4,5-diphenyl-1,3-selenazol-2-amine

InChI

InChI=1S/C15H12N2Se/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17)

InChI-Schlüssel

HRBZDTQMKWBAGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C([Se]C(=N2)N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.